molecular formula C20H20Br2N2O3 B12635602 C20H20Br2N2O3

C20H20Br2N2O3

Cat. No.: B12635602
M. Wt: 496.2 g/mol
InChI Key: UFHSRHAXZVKKCF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that features a pyrazole ring substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,4-dibromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dibromobenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,4-dibromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups yields quinones, while reduction of the carbonyl group yields alcohols .

Scientific Research Applications

1-[3-(2,4-dibromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one: has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[3-(2,4-dibromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atoms and methoxy groups play crucial roles in these interactions by enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of bromine atoms in 1-[3-(2,4-dibromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one distinguishes it from its analogs with chlorine, fluorine, or methyl groups. Bromine atoms confer unique electronic properties and reactivity, making this compound particularly useful in specific chemical and biological applications .

Properties

Molecular Formula

C20H20Br2N2O3

Molecular Weight

496.2 g/mol

IUPAC Name

5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide;hydrobromide

InChI

InChI=1S/C20H19BrN2O3.BrH/c21-16-3-6-18-15(11-16)12-19(26-18)20(24)22-17-4-1-14(2-5-17)13-23-7-9-25-10-8-23;/h1-6,11-12H,7-10,13H2,(H,22,24);1H

InChI Key

UFHSRHAXZVKKCF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC4=C(O3)C=CC(=C4)Br.Br

Origin of Product

United States

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